Quinazoline 3-oxide

Descripción general

Descripción

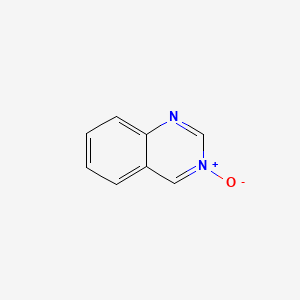

Quinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. It is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, with an oxygen atom attached to the nitrogen at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of quinazoline using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions . Another approach involves the use of transition metal catalysts, such as palladium or copper, to facilitate the oxidation process . For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed to produce this compound in a one-pot fashion .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of transition metal catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms are utilized to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Quinazoline 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinazoline N-oxides.

Reduction: Reduction of this compound can yield quinazoline derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, MCPBA, palladium, copper, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or ethanol .

Major Products Formed

Major products formed from the reactions of this compound include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Quinazoline 3-oxide as an Intermediate

This compound serves as a valuable intermediate in the synthesis of various quinazoline derivatives and other heterocyclic compounds. It is particularly important in the preparation of benzodiazepine analogues, which are widely used in pharmaceuticals for treating anxiety and seizures. The oxidation of quinazolines can yield either 1-oxide or 3-oxide derivatives, with the latter being more biologically relevant .

Key Synthetic Methods

Biological Applications

Pharmacological Properties

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for therapeutic applications:

- Anti-Cancer Activity : Studies have demonstrated that quinazoline 3-oxides can induce apoptosis in cancer cell lines such as HCT-116 and HL-60 . The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling pathways.

- Anti-Tuberculosis Effects : Research has shown that certain derivatives linked to triazole hybrids have enhanced efficacy against tuberculosis due to improved binding interactions with bacterial targets .

- Antimicrobial Properties : Quinazoline 3-oxides exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The introduction of different substituents on the quinazoline ring can enhance this activity .

- Anti-inflammatory Effects : In vitro studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes. Structure-activity relationship (SAR) analyses suggest that halogen substitutions at specific positions increase inhibitory potency against COX-2 .

Case Studies

- Wani et al. (2022) : Investigated the cytotoxic effects of quinazoline 3-oxides on pancreatic cancer cells, demonstrating significant cell cycle arrest.

- Nowar et al. (2022) : Reported that quinazoline derivatives induced apoptosis in HCT-116 cells, highlighting their potential as anti-cancer agents.

Industrial Applications

This compound is utilized in the development of new materials and as a catalyst in various industrial processes. Its ability to modulate enzyme activity makes it valuable in synthetic chemistry and material science.

Mecanismo De Acción

The mechanism of action of quinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, this compound derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the this compound derivative being studied .

Comparación Con Compuestos Similares

Quinazoline 3-oxide can be compared with other similar compounds, such as quinazoline N-oxides and quinazolinone derivatives. While all these compounds share a common quinazoline core, they differ in their oxidation states and functional groups. This compound is unique due to the presence of an oxygen atom attached to the nitrogen at position 3, which imparts distinct reactivity and biological properties .

List of Similar Compounds

- Quinazoline N-oxides

- Quinazolinone derivatives

- Benzodiazepine analogues

- Polycyclic compounds with quinazoline cores

Actividad Biológica

Quinazoline 3-oxide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the oxidation of quinazolines. Recent advancements have utilized biocatalysts, such as recombinant soluble di-iron monooxygenases, to achieve high yields without significant by-products . The following table summarizes key synthetic approaches:

| Method | Conditions | Yield |

|---|---|---|

| Biocatalytic oxidation | E. coli with PmlABCDEF | 67% |

| One-pot reaction with H2O2 | THF, 24 hours | 69-81% |

| Direct reaction with ketones | No base required | Variable |

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

1. Anticancer Activity

This compound derivatives have been investigated for their anticancer properties across various cancer cell lines. For instance, studies have shown that certain derivatives induce apoptosis in HCT-116 colon cancer cells and exhibit significant cytotoxicity against leukemia cells under both hypoxic and aerobic conditions . The following table highlights some notable findings:

| Study | Cell Line | Activity | Reference |

|---|---|---|---|

| Wani et al. | Pancreatic cancer | Cell cycle arrest | |

| Nowar et al. | HCT-116 | Apoptosis induction | |

| Cytotoxicity assays | HL-60 leukemia cells | Significant inhibition |

2. Antimicrobial Properties

Research indicates that this compound derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The introduction of different substituents on the quinazoline ring can enhance this activity .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that quinazoline 3-oxides can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in inflammatory processes. Structure-activity relationship analyses suggest that halogen substitutions at specific positions increase inhibitory potency against COX-2 .

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound in detail:

- A study by Peng et al. evaluated the radical oxidative coupling of quinazoline 3-oxides, yielding moderate to good results while highlighting the influence of substituents on reactivity .

- Another investigation focused on the anti-tuberculosis activity of quinazoline derivatives linked to triazole hybrids, revealing enhanced efficacy due to improved binding interactions .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline 3-oxides is heavily influenced by their molecular structure. Modifications at various positions on the quinazoline ring can lead to significant changes in activity:

Propiedades

IUPAC Name |

3-oxidoquinazolin-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBZGDNWBRCXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32907-43-0 | |

| Record name | Quinazoline 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.